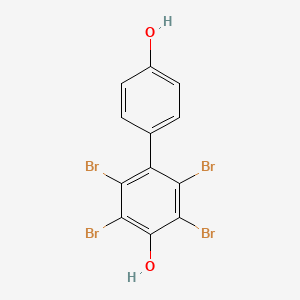

p-Biphenyldiol, tetrabromo-

Description

Overview of Biphenyl (B1667301) and Biphenyldiol Scaffolds in Organic Chemistry

The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgwikipedia.org This arrangement is found in numerous naturally occurring compounds, marketed drugs, and advanced materials. rsc.orgdoaj.org Biphenyl derivatives are key intermediates in the synthesis of a vast range of products, including agricultural chemicals, liquid crystals for displays (LCDs), and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org

When hydroxyl (-OH) groups are added to the biphenyl structure, a biphenyldiol is formed. These diols are a significant subclass of bisphenols and are widely utilized as monomers for producing high-performance polymers such as polyimides, polyesters, polycarbonates, and epoxy resins. jraic.com The presence of hydroxyl groups allows for hydrogen bonding and provides reactive sites for further chemical modifications, making biphenyldiols versatile building blocks in medicinal chemistry and materials science. For instance, they are investigated for their potential in creating novel therapeutic agents and advanced materials with enhanced thermal stability and mechanical strength. doaj.org

Significance of Halogenated Biphenyldiols in Academic and Industrial Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the biphenyldiol scaffold dramatically alters the compound's physicochemical properties. unacademy.comspectroscopyonline.com Halogenation increases molecular weight and can modify polarity, lipophilicity, and reactivity. pressbooks.pubsydney.edu.au These changes are leveraged in both academic and industrial settings to create molecules with specific functions. frtr.gov

Brominated biphenyldiols, in particular, have gained prominence for their use as flame retardants. unacademy.comeuropa.eu These compounds are added to materials like plastics, textiles, and electronic components to inhibit or delay combustion. europa.euchemeurope.com The bromine atoms can act as radical scavengers upon heating, effectively quenching the chemical reactions that sustain a fire. unacademy.com Tetrabromobisphenol A (TBBPA), a structurally related compound, is one of the most widely produced and used brominated flame retardants, particularly in printed circuit boards and thermoplastics. europa.eutaylorandfrancis.comwikipedia.org The utility of halogenation also extends to the design of agrochemicals and pharmaceuticals, where the inclusion of halogens can enhance the biological activity and bioavailability of a molecule. pressbooks.pub

Structural Isomerism and Precise Nomenclature of Tetrabromo-p-Biphenyldiol (B13830693) (3,3',5,5'-tetrabromo-[1,1'-biphenyl]-4,4'-diol)

The precise naming of chemical structures is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and avoid ambiguity. The compound of interest, 3,3',5,5'-tetrabromo-[1,1'-biphenyl]-4,4'-diol , has a specific structure that its name accurately describes. chemicalbook.comechemi.com

The name indicates a biphenyl core, which is two benzene (B151609) rings connected at the 1 and 1' positions. The numbers designate the positions of the substituents on each ring. The hydroxyl (-diol) groups are located at the para-positions, 4 and 4'. The four bromine (tetrabromo-) atoms are attached at the 3, 3', 5, and 5' positions, which are the positions ortho to the hydroxyl groups on each ring.

Structural isomerism is a key feature of substituted biphenyls. For tetrabromo-p-biphenyldiol, numerous isomers are possible. The bromine atoms could be attached to any of the other available carbon atoms on the biphenyl rings, leading to a variety of positional isomers. For example, the compound 3,3',5,5'-tetrabromo-[1,1'-biphenyl]-2,2'-diol is an isomer where the hydroxyl groups are in the 2 and 2' positions instead. wikipedia.org The family of polybrominated biphenyls (PBBs) in general has 209 possible congeners, which are isomers that differ in the number and position of bromine atoms. wikipedia.org

Table 1: Physicochemical Properties of 3,3',5,5'-tetrabromo-[1,1'-biphenyl]-4,4'-diol. echemi.combldpharm.com

Historical Context of Research on Tetrabromo-p-Biphenyldiol and Structurally Related Compounds

The history of biphenyl chemistry dates back to the 19th century, with early synthesis methods like the Wurtz-Fittig reaction being developed. rsc.org However, it was in the 20th century that the industrial significance of these compounds became apparent. The development of polychlorinated biphenyls (PCBs) began in the late 1920s, and they were mass-produced for their high thermal stability and electrical insulation properties, finding use in transformers and capacitors. hyprowira.comnih.govwikipedia.org

Following the path of PCBs, polybrominated biphenyls (PBBs) were commercially produced starting around 1970 as flame retardants. chemeurope.comnih.gov A major incident in Michigan in 1973, where PBBs were accidentally mixed into livestock feed, led to widespread contamination and brought significant attention to the environmental and health impacts of these compounds. chemeurope.commichigan.govencyclopedia.com This event spurred extensive research into the effects of PBBs and ultimately led to the discontinuation of their production in the United States in 1976. nih.govepa.gov

Research into other brominated compounds, such as TBBPA, continued due to their effectiveness as flame retardants. wikipedia.orgnih.gov The synthesis of various substituted biphenyldiols has been an ongoing area of research, with methods like oxidative coupling being developed and refined to create novel structures for polymers and other advanced materials. jraic.comdntb.gov.ua The study of specific isomers like 3,3',5,5'-tetrabromo-[1,1'-biphenyl]-4,4'-diol is part of this broader effort to understand the structure-property relationships within the vast family of halogenated biphenyls.

Table of Compounds Mentioned

Structure

3D Structure

Properties

CAS No. |

958799-31-0 |

|---|---|

Molecular Formula |

C12H6Br4O2 |

Molecular Weight |

501.79 g/mol |

IUPAC Name |

2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol |

InChI |

InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |

InChI Key |

VCPOGIZHOKSLGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Tetrabromo P Biphenyldiol

Direct Bromination Strategies for Biphenyldiol Scaffolds

Direct bromination of p-biphenyldiol is a common and straightforward approach to introduce four bromine atoms onto the aromatic rings. This method involves the electrophilic substitution of hydrogen atoms with bromine.

The primary reactant for this synthesis is p-biphenyldiol. The selection of the brominating agent is crucial for the efficiency and selectivity of the reaction. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). rsc.org For instance, stirring biphenyl (B1667301) with N-bromosuccinimide in 2-methyltetrahydrofuran can yield monobromobiphenyl. rsc.org In some cases, a mixture of polybrominated biphenyls can be obtained by reacting biphenyl with bromine gas in the presence of a catalyst like aluminum bromide (AlBr₃) in an ice bath. rsc.org

The choice of solvent significantly influences the reaction rate and the distribution of products. Solvents such as 2-methyltetrahydrofuran (2-MTHF) have been utilized for bromination reactions with NBS. rsc.org The solvent's polarity and its ability to dissolve both the substrate and the brominating agent are key considerations.

| Reactant | Brominating Agent | Solvent | Catalyst |

| p-Biphenyldiol | Elemental Bromine (Br₂) | Dichloroethane (DCE) | Aluminum Bromide (AlBr₃) |

| p-Biphenyldiol | N-Bromosuccinimide (NBS) | 2-Methyltetrahydrofuran (2-MTHF) | Silver Hexafluoroantimonate (AgSbF₆) |

| p-Biphenyldiol | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (CH₃CN) | Ceric Ammonium Nitrate (CAN), Lithium Bromide (LiBr) |

The reaction conditions, particularly temperature, play a vital role in controlling the outcome of the bromination. Exothermic reactions, such as the bromination with elemental bromine, often require cooling to prevent over-bromination and the formation of undesired byproducts. For example, the synthesis of polybrominated biphenyls using bromine gas is typically conducted in an ice bath. rsc.org

After the reaction is complete, the crude product mixture often contains the desired tetrabrominated compound along with partially brominated intermediates and other byproducts. Purification is essential to isolate p-Biphenyldiol, tetrabromo- in high purity. Common purification techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the crystallization of the pure product upon cooling. For biphenyl derivatives, solvents like acetonitrile, methanol (B129727), and acetone have been found suitable for recrystallization. google.com The process typically involves dissolving the crude product in a hot solvent, filtering the solution to remove insoluble impurities, and then allowing the solution to cool, leading to the formation of crystals of the purified product. google.com

Column chromatography is another effective purification method, particularly when dealing with complex mixtures or when high purity is required. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column.

Multi-Step Synthesis Approaches

In some instances, a multi-step synthesis approach may be preferred for the preparation of p-Biphenyldiol, tetrabromo-. These methods often involve the synthesis of the biphenyl core through coupling reactions, followed by functional group manipulations and finally, bromination.

Multi-step syntheses often begin with simpler, commercially available precursors. For example, a biphenyl dicarboxylic acid can be reduced to a biphenyl diol using a reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org This biphenyl diol can then be subjected to bromination. rsc.org This approach allows for greater control over the substitution pattern on the biphenyl rings.

Another strategy involves the synthesis of a substituted biphenyl derivative which is then converted to the desired tetrabrominated product. For instance, a biphenyl derivative can be prepared via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. rsc.org The resulting biphenyl can then be hydroxylated and subsequently brominated.

Oxidative coupling reactions are a powerful tool for the synthesis of biaryl compounds, including the biphenyl scaffold. google.comnih.gov These reactions involve the formation of a carbon-carbon bond between two aromatic rings through the action of an oxidant. google.com While direct oxidative coupling of phenol (B47542) can lead to a mixture of isomers, using sterically hindered phenols like 2,6-di-tert-butylphenol (B90309) can direct the coupling to the para position, yielding 4,4'-biphenol. wikipedia.org This method can be a key step in a multi-step synthesis of p-Biphenyldiol, tetrabromo-.

Mechanistic Investigations of C-C Coupling and Electrophilic Halogenation

C-C Coupling for Biphenol Synthesis:

The formation of the foundational p-biphenyldiol structure is often achieved through the oxidative coupling of phenols. A prevalent industrial method involves the oxidative coupling of 2,6-disubstituted phenols, such as 2,6-di-tert-butylphenol, where the bulky substituents at the ortho positions sterically hinder ortho-coupling and favor the formation of the para-para (p,p') linked biphenyl structure. wikipedia.org This process is understood to proceed through a radical mechanism.

The reaction is typically initiated by an oxidizing agent, which abstracts a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical. This radical is resonance-stabilized, with electron density delocalized over the aromatic ring. The coupling of two of these phenoxy radicals leads to the formation of a C-C bond, resulting in a diphenoquinone intermediate. wikipedia.org Subsequent reduction of this intermediate yields the desired 4,4'-biphenol. The use of sterically hindering groups like tert-butyl is crucial for achieving high regioselectivity towards the p,p'-isomer. wikipedia.org Following the coupling, a dealkylation step at high temperatures is performed to remove the tert-butyl groups, yielding the final p,p'-biphenol. wikipedia.org

Electrophilic Halogenation:

The introduction of bromine atoms onto the p-biphenyldiol backbone occurs via electrophilic aromatic substitution. The hydroxyl groups on the biphenyl are strongly activating and ortho-, para-directing. In the case of p-biphenyldiol, the para positions are already part of the biphenyl linkage, thus directing the incoming electrophiles to the ortho positions relative to the hydroxyl groups.

The mechanism of electrophilic bromination of phenols involves the polarization of the bromine molecule (Br₂). youtube.com The electron-rich aromatic ring of the phenol attacks the partially positive bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this intermediate. khanacademy.orgfiveable.me The final step involves the loss of a proton (H⁺) from the carbon bearing the bromine atom, which restores the aromaticity of the ring and yields the brominated product. khanacademy.org Due to the high activation of the phenol rings by the hydroxyl groups, this reaction can proceed rapidly, often leading to multiple substitutions. youtube.com To achieve tetrabromination, a sufficient stoichiometric amount of the brominating agent is required.

The choice of solvent can influence the reactivity of the brominating agent. Polar solvents can assist in polarizing the Br-Br bond, making the bromine more electrophilic. khanacademy.org

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

| Synthetic Step | Method | Efficiency & Yield | Selectivity | Scalability |

| C-C Coupling | Oxidative Coupling of 2,6-di-tert-butylphenol | High yields for the formation of the tetra-alkylated biphenol precursor. google.com | Excellent regioselectivity for the p,p'-isomer due to steric hindrance. wikipedia.org | Industrially viable and scalable process. wikipedia.orggoogle.com |

| Direct Oxidative Coupling of Phenol | Generally lower yields of the desired p,p'-isomer due to the formation of a mixture of isomers (o,p' and o,o'). | Poor regioselectivity. | Less suitable for large-scale production of the pure p,p'-isomer due to separation challenges. | |

| Bromination | Direct Bromination with Br₂ | Can achieve high yields of the tetrabrominated product with appropriate stoichiometry. | High selectivity for substitution at the ortho positions to the hydroxyl groups due to their strong directing effect. | Scalable process, though handling of elemental bromine requires safety precautions. |

| Bromination using N-Bromosuccinimide (NBS) | Often provides good to excellent yields under milder conditions. | High selectivity for bromination of activated aromatic rings. | Suitable for laboratory and potentially industrial scale, offering easier handling compared to liquid bromine. |

Efficiency: The route commencing with the oxidative coupling of a 2,6-disubstituted phenol is generally more efficient as it circumvents the difficult separation of isomers that occurs with the direct coupling of unsubstituted phenol. wikipedia.org The subsequent bromination step is typically high-yielding.

Selectivity: Regioselectivity in the C-C coupling is a critical factor. The use of sterically hindered phenols is paramount for selectively obtaining the p,p'-biphenol precursor. wikipedia.org The electrophilic bromination step exhibits high regioselectivity due to the strong directing effect of the hydroxyl groups, ensuring the bromine atoms are introduced at the desired 2, 2', 6, and 6' positions.

Scalability: The synthesis of p,p'-biphenol via the oxidative coupling of 2,6-di-tert-butylphenol followed by dealkylation is a well-established and scalable industrial process. wikipedia.orggoogle.com Similarly, electrophilic bromination reactions are common in industrial chemical synthesis and are generally scalable, with appropriate engineering controls for handling corrosive reagents like bromine.

Chemical Reactivity and Transformation Studies of Tetrabromo P Biphenyldiol

Reactivity of Bromine Substituents: Halogen Exchange and Nucleophilic Aromatic Substitution

The four bromine atoms on the biphenyl (B1667301) rings are susceptible to replacement through various substitution reactions, offering pathways to introduce a diversity of functional groups.

Halogen Exchange Reactions:

Halogen exchange reactions, particularly the replacement of bromine with iodine or fluorine, can be achieved under specific conditions. Metal-catalyzed reactions, such as those employing copper or palladium catalysts, are often utilized to facilitate these transformations. For instance, in the presence of a suitable iodide source and a catalyst, the bromo-substituents can be exchanged for iodo-groups. Similarly, fluorine can be introduced via reactions like the Halex process, which typically requires high temperatures and a fluoride source. The efficiency of these exchanges is influenced by the steric hindrance around the bromine atoms and the electronic properties of the biphenyl system.

Nucleophilic Aromatic Substitution (SNAr):

While the electron-rich nature of the aromatic rings in p-biphenyldiol generally disfavors nucleophilic aromatic substitution, the presence of the bromine atoms can enable such reactions, particularly with strong nucleophiles. For SNAr to proceed, the aromatic ring must be sufficiently activated, often by electron-withdrawing groups, which is not the primary feature of this molecule. However, under forcing conditions (high temperature and pressure) or with the use of highly reactive nucleophiles, such as thiolates or alkoxides, substitution of the bromine atoms may occur. The reaction mechanism involves the formation of a transient Meisenheimer complex.

| Reaction Type | Reagents and Conditions | Product Type |

| Halogen-Iodine Exchange | NaI, CuI, N,N-Dimethylformamide (DMF), high temperature | Tetraiodo-p-biphenyldiol |

| Halogen-Fluorine Exchange | KF, Polar aprotic solvent (e.g., sulfolane), high temperature | Tetrafluoro-p-biphenyldiol |

| Nucleophilic Substitution | Sodium methoxide (NaOMe), Methanol (B129727), high temperature/pressure | Tetramethoxy-p-biphenyldiol |

| Nucleophilic Substitution | Sodium thiophenoxide (NaSPh), DMF, elevated temperature | Tetrakis(phenylthio)-p-biphenyldiol |

Table 1: Representative Substitution Reactions of Tetrabromo-p-Biphenyldiol (B13830693)

Oxidative Transformations of the Biphenyldiol Moiety

The phenolic nature of p-biphenyldiol makes it susceptible to oxidation, leading to the formation of reactive intermediates and potentially larger molecular structures.

Formation of Quinoid Structures and Radical Intermediates

Oxidation of the hydroxyl groups can lead to the formation of phenoxy radicals. These radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The presence of the electron-withdrawing bromine atoms can influence the stability and subsequent reactivity of these radical intermediates.

Further oxidation of the phenoxy radicals can yield quinoid structures. Specifically, one-electron oxidation of each phenolic group can result in the formation of a bis-semiquinone radical, and a subsequent two-electron oxidation can lead to a fully conjugated bis-quinone. The formation of these species is often detectable by techniques such as electron paramagnetic resonance (EPR) spectroscopy for the radical intermediates and UV-Vis spectroscopy for the colored quinones.

| Oxidizing Agent | Intermediate/Product | Key Features |

| Mild Oxidants (e.g., Fe(III) salts) | Phenoxy Radical | Paramagnetic, resonance-stabilized |

| Stronger Oxidants (e.g., Lead tetraacetate) | Semiquinone Radical | Characterized by specific EPR signals |

| Excess Oxidant (e.g., Sodium periodate) | Quinone | Conjugated, often colored species |

Table 2: Products from the Oxidation of the Biphenyldiol Moiety

Pathways Leading to Dimerization and Polymerization under Oxidative Conditions

The phenoxy radicals generated during oxidation are highly reactive and can undergo coupling reactions, leading to dimerization and polymerization. The coupling can occur through various pathways, including carbon-carbon and carbon-oxygen bond formation.

Dimerization:

Two phenoxy radicals can couple to form a dimer. The regioselectivity of this coupling is influenced by the positions of the bromine atoms and the steric hindrance they impose. C-C coupling can lead to the formation of more complex polyaromatic structures, while C-O coupling results in the formation of ether linkages.

Polymerization:

Under conditions that favor continuous radical generation, polymerization can occur. This process, often referred to as oxidative polymerization, can lead to the formation of poly(phenylene oxide) (PPO)-type polymers. In the case of tetrabromo-p-biphenyldiol, the resulting polymer would be a brominated PPO derivative. The properties of such polymers, including their thermal stability and flame retardancy, are influenced by the high bromine content. The polymerization can be catalyzed by enzyme systems, such as peroxidases, or by chemical oxidants.

Reactivity of Hydroxyl Groups: Derivatization and Functionalization Reactions

The phenolic hydroxyl groups are key sites for a variety of derivatization and functionalization reactions, allowing for the modification of the molecule's physical and chemical properties.

Etherification and Esterification Reactions

Etherification:

The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is versatile for introducing a wide range of alkyl or aryl groups.

Esterification:

Esterification of the phenolic hydroxyl groups can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base catalyst (e.g., pyridine), provides a more facile route to the corresponding esters.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 4,4'-Dimethoxy-2,2',6,6'-tetrabromobiphenyl |

| Esterification (with acid chloride) | Acetyl Chloride, Pyridine | 4,4'-Diacetoxy-2,2',6,6'-tetrabromobiphenyl |

| Esterification (with anhydride) | Acetic Anhydride, Sulfuric Acid (cat.) | 4,4'-Diacetoxy-2,2',6,6'-tetrabromobiphenyl |

Table 3: Etherification and Esterification of Tetrabromo-p-Biphenyldiol

Coupling Reactions Involving Phenolic Hydroxyl Groups

The hydroxyl groups can also participate in various coupling reactions to form larger molecules. For instance, in the presence of a suitable catalyst, such as a copper salt in the Ullmann condensation, the phenoxide can be coupled with an aryl halide to form a diaryl ether. This reaction provides a route to extend the aromatic system of the molecule.

Photochemical Transformations and Photoreactivity under Controlled Irradiation

General principles of photochemistry suggest that the carbon-bromine bonds in tetrabromo-p-biphenyldiol would be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. This process, known as photolysis, could lead to the formation of a variety of transformation products. The specific nature of these products and the quantum yield of the reactions would depend on factors such as the wavelength of irradiation, the solvent system, and the presence of other reactive species. However, without specific studies, any discussion of reaction mechanisms and product identification remains speculative for this particular compound.

Thermal Stability and Degradation Profiles

For related brominated flame retardants, thermal decomposition typically involves the cleavage of carbon-bromine and other bonds at elevated temperatures. This process can lead to the release of hydrogen bromide and the formation of various brominated and non-brominated organic compounds. The exact degradation pathway and the composition of the resulting products are highly dependent on the temperature, atmosphere (e.g., inert or oxidative), and the presence of other materials.

Without dedicated thermal analysis studies on tetrabromo-p-biphenyldiol, a detailed and scientifically accurate degradation profile, including data tables of decomposition temperatures and products, cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For p-biphenyldiol, tetrabromo-, analysis of ¹H and ¹³C spectra, complemented by two-dimensional (2D) techniques, allows for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms within the molecule. In p-biphenyldiol, tetrabromo- (specifically 2,3,5,6-tetrabromo-[1,1'-biphenyl]-4,4'-diol), the protons are located on the less substituted phenyl ring and as part of the two hydroxyl (-OH) groups.

Due to the molecule's symmetry, the protons on the hydroxyl-bearing, non-brominated phenyl ring are chemically equivalent, as are the two hydroxyl protons. This would theoretically lead to a simplified spectrum. The protons on the phenyl ring form an AA'BB' spin system, which typically appears as two complex multiplets or two apparent doublets.

The hydroxyl protons often appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for p-Biphenyldiol, tetrabromo-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2', H-6' | ~ 7.3 - 7.6 | d (doublet) | Protons ortho to the inter-ring C-C bond, deshielded. |

| H-3', H-5' | ~ 6.8 - 7.1 | d (doublet) | Protons meta to the inter-ring C-C bond and ortho to the -OH group. |

| -OH | Variable (e.g., 5.0 - 9.0) | s (singlet, broad) | Chemical shift is solvent and concentration-dependent. |

Note: Predicted values are based on the analysis of biphenyl (B1667301), 4-hydroxybiphenyl, and related halogenated aromatic compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic state. Due to the symmetry in p-biphenyldiol, tetrabromo-, the 12 carbon atoms of the biphenyl skeleton would give rise to a smaller number of unique signals.

The carbon atoms directly bonded to the electronegative bromine atoms (C-2, C-3, C-5, C-6) are expected to be significantly influenced. A phenomenon known as the "heavy atom effect" can cause the signal for the carbon atom directly attached to bromine (the ipso-carbon) to shift upfield (to a lower ppm value) more than might be expected based on electronegativity alone. stackexchange.com The carbons attached to the hydroxyl groups (C-4, C-4') and the carbons forming the biphenyl linkage (C-1, C-1') will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for p-Biphenyldiol, tetrabromo-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~135-140 | Quaternary carbon, part of the biphenyl linkage. |

| C-2, C-6 | ~115-125 | Bromine-substituted carbons (ipso), shielded by the heavy atom effect. |

| C-3, C-5 | ~130-140 | Bromine-substituted carbons (ortho/meta), deshielded. |

| C-4 | ~150-155 | Carbon attached to the hydroxyl group, significantly deshielded. |

| C-1' | ~130-135 | Quaternary carbon, part of the biphenyl linkage. |

| C-2', C-6' | ~128-132 | Protonated carbons, deshielded by proximity to the other ring. |

| C-3', C-5' | ~115-120 | Protonated carbons, shielded by the hydroxyl group. |

| C-4' | ~150-155 | Carbon attached to the hydroxyl group, significantly deshielded. |

Note: Predicted values are based on data for bromobenzene, biphenyl, and substituted phenols. Actual experimental values may vary. chemicalbook.comresearchgate.net

To confirm the structural assignments made from 1D NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For p-biphenyldiol, tetrabromo-, a cross-peak would be observed between the signals for H-2'/H-6' and H-3'/H-5', confirming their adjacent relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals (H-2'/H-6' and H-3'/H-5') to their corresponding carbon signals (C-2'/C-6' and C-3'/C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those between H-2'/H-6' and the quaternary carbons C-4' and C-1', providing crucial evidence for the connectivity of the biphenyl framework.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of a compound. For p-biphenyldiol, tetrabromo- (C₁₂H₆Br₄O₂), the presence of four bromine atoms creates a distinctive isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a characteristic cluster of peaks for the molecular ion.

HRMS would be able to distinguish the exact mass of C₁₂H₆Br₄O₂ from other potential formulas with the same nominal mass, thereby confirming the elemental composition. documentsdelivered.com

Table 3: Predicted HRMS Data for p-Biphenyldiol, tetrabromo-

| Parameter | Value |

| Molecular Formula | C₁₂H₆Br₄O₂ |

| Exact Mass (Monoisotopic) | 497.7100 Da |

| Expected Molecular Ion ([M]⁺˙) | A characteristic isotopic cluster centered around m/z 498, 500, 502, 504, 506. |

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. For polybrominated compounds, a common fragmentation pathway is the sequential or simultaneous loss of bromine atoms. acs.org

A key feature in the mass spectra of polybrominated biphenyls is the "ortho effect," where compounds with bromine atoms in the ortho positions (2, 2', 6, 6') may show different fragmentation patterns, such as a more facile loss of Br₂. acs.org For p-biphenyldiol, tetrabromo-, which has bromines at the 2, 3, 5, and 6 positions of one ring, the fragmentation is expected to be dominated by the loss of bromine.

Table 4: Predicted Key Mass Spectral Fragments for p-Biphenyldiol, tetrabromo-

| m/z (approximate) | Proposed Fragment | Fragmentation Pathway |

| 498-506 | [C₁₂H₆Br₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 420-426 | [C₁₂H₅Br₃O₂]⁺ | Loss of HBr from M⁺˙ |

| 340-344 | [C₁₂H₄Br₂O₂]⁺˙ | Loss of Br₂ from M⁺˙ |

| 184 | [C₁₂H₈O₂]⁺˙ | Loss of 2x Br₂ from M⁺˙ |

Note: The m/z values are approximate and represent the center of the isotopic cluster for each fragment.

The analysis of these fragmentation patterns, in conjunction with the precise mass from HRMS and the detailed connectivity information from NMR, provides a comprehensive and definitive structural elucidation of p-biphenyldiol, tetrabromo-.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and torsions, providing a unique "fingerprint" for the compound.

For p-Biphenyldiol, tetrabromo-, the key functional groups include the hydroxyl (-OH) groups, the aromatic rings, and the carbon-bromine (C-Br) bonds. The presence of heavy bromine atoms and the potential for steric hindrance and intermolecular hydrogen bonding would significantly influence the vibrational spectrum compared to its parent compound, 4,4'-biphenol.

Expected Vibrational Modes:

O-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The exact position and shape would depend on the extent of inter- and intramolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp bands are anticipated just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands between 1400 and 1600 cm⁻¹ would be characteristic of the vibrations within the biphenyl rings.

C-O Stretching: The stretching vibration of the phenol (B47542) C-O bond is expected to appear in the region of 1200-1260 cm⁻¹.

C-Br Stretching: Strong absorptions corresponding to the C-Br stretching modes would be prominent in the lower frequency (fingerprint) region, typically between 500 and 700 cm⁻¹. The number and position of these bands would be sensitive to the specific substitution pattern on the biphenyl rings.

Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending modes are expected between 800 and 900 cm⁻¹, and their positions can sometimes help deduce the substitution pattern on the aromatic rings.

Due to the molecule's potential center of symmetry (depending on the specific isomer, e.g., 2,2',6,6'-tetrabromo- or 3,3',5,5'-tetrabromo-), the rule of mutual exclusion would apply. Vibrations that are IR active would be Raman inactive, and vice versa. Therefore, Raman spectroscopy would be crucial for observing symmetric vibrations, such as the symmetric stretching of the C-Br bonds and the biphenyl ring system, which might be weak or absent in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium to Strong | Characteristic of sp² C-H bonds. |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong | Multiple bands expected for the biphenyl system. |

| C-O Stretch | 1200 - 1260 | Strong | Medium | Phenolic C-O bond vibration. |

| C-Br Stretch | 500 - 700 | Strong | Strong | Position is sensitive to substitution pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like biphenyl. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation and the effects of substituents.

The parent compound, 4,4'-biphenol, exhibits strong UV absorption. The introduction of four heavy bromine atoms as substituents is expected to have two main effects:

Bathochromic Shift (Red Shift): The bromine atoms, with their lone pairs of electrons, can participate in resonance with the aromatic π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λ_max to longer wavelengths compared to the non-brominated parent.

Hyperchromic Effect: An increase in the molar absorptivity (ε) is also possible due to the presence of the bromine substituents.

Furthermore, the dihedral angle between the two phenyl rings is a critical factor. In solution, the rings are twisted relative to each other. Steric hindrance from bulky ortho-substituents (as in 2,2',6,6'-tetrabromo-4,4'-biphenyldiol) would increase this angle, potentially disrupting π-conjugation across the rings and leading to a hypsochromic (blue) shift compared to a more planar analogue. The pH of the solvent would also influence the spectrum, as deprotonation of the phenolic hydroxyl groups to form the phenolate (B1203915) ion would cause a significant bathochromic shift.

| Compound | Expected λ_max Range (nm) | Expected Transition Type | Anticipated Substituent Effects |

|---|---|---|---|

| 4,4'-Biphenol (Reference) | ~260 | π → π | -OH groups cause a red shift compared to biphenyl. |

| p-Biphenyldiol, tetrabromo- | 270 - 290 | π → π | Bathochromic shift due to -Br and -OH groups. Exact position depends on steric effects influencing ring planarity. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles.

A crystallographic analysis of p-Biphenyldiol, tetrabromo- would provide definitive structural information that spectroscopy can only infer. Key structural parameters that would be elucidated include:

Molecular Conformation: The precise dihedral (twist) angle between the planes of the two phenyl rings would be determined. This is of particular interest as it is influenced by the steric bulk of the bromine atoms, especially if they are in the ortho positions (2,2',6,6'-).

Bond Lengths and Angles: The C-C bond length between the biphenyl rings, as well as the C-O, C-H, and C-Br bond lengths, would be measured with high precision. Deviations from standard values can provide insight into electronic effects.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular forces. This would include hydrogen bonds between the hydroxyl groups of neighboring molecules and potentially halogen bonding (C-Br···O or C-Br···Br interactions), which are significant in the crystal engineering of halogenated compounds.

While a specific crystal structure for p-Biphenyldiol, tetrabromo- is not publicly documented, the analysis would yield a set of crystallographic data crucial for understanding its solid-state behavior and structure-property relationships.

| Structural Parameter | Information Obtained | Expected Influencing Factors |

|---|---|---|

| Dihedral Angle (C-C-C-C) | The twist between the two phenyl rings. | Steric hindrance from ortho-bromine atoms; crystal packing forces. |

| Bond Lengths (C-Br, C-O, C-C) | Precise interatomic distances. | Hybridization, electronic effects of substituents. |

| Bond Angles | The angles between adjacent bonds. | Steric repulsion between substituents. |

| Crystal Packing & Hydrogen Bonding | 3D arrangement of molecules in the unit cell and specific intermolecular contacts. | Hydrogen bonds from -OH groups; potential halogen bonds from -Br atoms. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. For p-Biphenyldiol, tetrabromo-, these calculations provide insights into its geometry, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a common method for these investigations due to its balance of accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

The optimization of the molecular geometry of p-Biphenyldiol, tetrabromo- is the first step in computational analysis. This process identifies the lowest energy conformation of the molecule. The key structural feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. In substituted biphenyls like this one, steric hindrance from the bulky bromine atoms at the ortho positions (2, 2', 6, and 6') would force the phenyl rings to twist relative to each other, resulting in a non-planar conformation.

The conformational analysis involves calculating the energy of the molecule at different dihedral angles to map out the potential energy surface. For p-Biphenyldiol, tetrabromo-, the most stable conformation is expected to have a significant twist to minimize steric repulsion between the bromine atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for p-Biphenyldiol, tetrabromo- *

| Parameter | Value |

|---|---|

| C-C bond length (biphenyl) | ~1.49 Å |

| C-C bond length (phenyl ring) | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-O bond length | ~1.37 Å |

| O-H bond length | ~0.96 Å |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. semanticscholar.orgresearchgate.net

For p-Biphenyldiol, tetrabromo-, the HOMO is expected to be localized on the electron-rich biphenyl backbone and the hydroxyl groups, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing bromine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for p-Biphenyldiol, tetrabromo- *

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict spectroscopic parameters, which can be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. liverpool.ac.uk For p-Biphenyldiol, tetrabromo-, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the hydroxyl groups.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.netmdpi.comsharif.edu The predicted absorption maxima (λ_max) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The twisted conformation of p-Biphenyldiol, tetrabromo- would affect the extent of π-conjugation between the phenyl rings, which in turn influences the position of the absorption bands.

Table 3: Hypothetical Predicted Spectroscopic Data for p-Biphenyldiol, tetrabromo- *

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (aromatic H) | 7.0 - 7.5 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 115 - 125 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 150 - 160 ppm |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents. nih.gov

Investigation of Solvation Effects and Molecular Associations

MD simulations can be used to study how p-Biphenyldiol, tetrabromo- behaves in different solvents. The simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and properties. For example, in a polar solvent, hydrogen bonding between the solvent and the hydroxyl groups of the biphenyldiol would be expected. These simulations can also provide insights into the tendency of p-Biphenyldiol, tetrabromo- molecules to associate with each other in solution.

Simulation of Conformational Transitions

While quantum chemical calculations can identify stable conformations, MD simulations can explore the transitions between different conformations over time. For p-Biphenyldiol, tetrabromo-, MD simulations could be used to study the dynamics of the rotation around the bond connecting the two phenyl rings, providing information about the energy barriers to rotation and the flexibility of the molecule in a dynamic environment.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies focused on reaction mechanisms provide fundamental understanding of how a compound might be synthesized, degraded, or how it might interact with other molecules. This typically involves mapping the potential energy surface of a reaction to identify the most likely pathways.

Elucidation of Reaction Pathways and Transition States

For a molecule like p-Biphenyldiol, tetrabromo-, theoretical studies could elucidate the mechanisms of its formation, such as the electrophilic bromination of p-biphenyldiol, or its potential degradation pathways, for instance, through oxidation or photolysis. Such studies would involve the computational modeling of reactants, products, intermediates, and, crucially, the transition states that connect them. The energies of these transition states are critical for determining the kinetics of a reaction. However, no specific research detailing these pathways or the associated transition state geometries and energies for p-Biphenyldiol, tetrabromo- is currently available.

Evaluation of Reactivity Indices

Reactivity indices, derived from quantum chemical calculations, are instrumental in predicting the reactivity of a molecule. These indices can include parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potentials, and various descriptors of local reactivity (e.g., Fukui functions). These values help in identifying the most reactive sites within a molecule and predicting its behavior in different chemical environments. For p-Biphenyldiol, tetrabromo-, such an analysis could pinpoint which of the bromine or hydrogen atoms are more susceptible to substitution, or how the hydroxyl groups influence the electronic properties of the biphenyl system. At present, there are no published studies that report these reactivity indices for p-Biphenyldiol, tetrabromo-.

Development of Quantitative Structure-Reactivity Relationships (QSRRs)

Quantitative Structure-Reactivity Relationships (QSRRs) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. These models are invaluable for predicting the properties of new or untested compounds without the need for extensive experimental work. The development of a QSRR model for a class of compounds that includes p-Biphenyldiol, tetrabromo- would require a dataset of related molecules with known reactivity data. While QSRR studies have been conducted for other classes of brominated compounds, such as polybrominated diphenyl ethers (PBDEs), a specific QSRR model that includes and is applicable to p-Biphenyldiol, tetrabromo- has not been developed or reported in the scientific literature.

Environmental Occurrence, Fate, and Degradation Mechanisms in Natural Systems

Occurrence and Distribution in Various Environmental Compartments

p-Biphenyldiol, tetrabromo-, registered under CAS number 79-94-7, has been detected in numerous environmental matrices across the globe. Its presence is largely attributed to its extensive use as a flame retardant in a variety of consumer and industrial products. The unbound form of the compound can leach into the environment from these products.

Aquatic Systems (Freshwater, Seawater, Sediment)

The aquatic environment is a significant reservoir for p-Biphenyldiol, tetrabromo-. It has been identified in surface water, seawater, and sediments, with concentrations varying based on proximity to industrial sources and urban areas.

In freshwater systems, concentrations can vary significantly. For instance, in the Weihe River Basin in China, concentrations in water samples ranged from not detected (N.D.) to 12.279 ng/L, with a mean value of 0.937 ng/L. nih.gov In another study, water samples from the Fuhe River and Baiyang Lake in China showed a concentration range of 18.5 to 82.6 ng/L. acs.org A particularly high concentration of up to 4.87 μg/L was reported in Lake Chaohu, China. nih.gov

In seawater, a study on the surface waters of the Bohai Sea and Yellow Sea in China found concentrations ranging from not detected to 0.46 µg/L. appliedmineralogy.com

Sediments often act as a sink for this compound. In the Weihe River Basin, sediment concentrations ranged from N.D. to 3.889 ng/g dry weight (dw), with a mean of 0.283 ng/g dw. nih.gov Higher levels, ranging from 19.8 to 15.2 µg/g dw, have been found in other studies. acs.org Sediments in Lake Chaohu showed a maximum concentration of 518 ng/g. nih.gov One report mentioned an average concentration of up to 82.3 µg/kg in sediments. epa.gov

Table 1: Occurrence of p-Biphenyldiol, tetrabromo- in Aquatic Systems

| Aquatic Compartment | Location | Concentration Range | Mean/Max Concentration |

|---|---|---|---|

| Freshwater | Weihe River Basin, China | N.D. - 12.279 ng/L | 0.937 ng/L (Mean) |

| Freshwater | Fuhe River & Baiyang Lake, China | 18.5 - 82.6 ng/L | - |

| Freshwater | Lake Chaohu, China | - | 4.87 µg/L (Max) |

| Seawater | Bohai Sea & Yellow Sea, China | N.D. - 0.46 µg/L | - |

| Sediment | Weihe River Basin, China | N.D. - 3.889 ng/g dw | 0.283 ng/g dw (Mean) |

| Sediment | China (General Study) | 19.8 - 15.2 µg/g dw | - |

| Sediment | Lake Chaohu, China | - | 518 ng/g (Max) |

Soil and Terrestrial Matrices

p-Biphenyldiol, tetrabromo- is also prevalent in soil and terrestrial environments, particularly in industrialized regions and areas with electronic waste (e-waste) processing. One study reported an average concentration of 672 μg/kg in surface soils. epa.gov Research in an industrialized area of East China found concentrations in surface soils ranging from below the detection limit to 78.6 ng g−1 dw. ospar.org The compound can be released into the soil from landfills and waste disposal sites.

Atmospheric Presence and Transport

The presence of p-Biphenyldiol, tetrabromo- in the atmosphere suggests its potential for long-range transport. It can be released into the air from various sources, including electronic and electrical equipment. litcatal.com Atmospheric concentrations have been measured in samples collected over land and coastal regions, with levels ranging from below the method detection limit (0.04 pg m-3) to 0.85 pg m-3. epa.gov A declining trend in concentration with increasing latitude from the Wadden Sea to the Arctic has been observed, which implies its potential for long-range transport. epa.gov

Abiotic Degradation Processes in Environmental Media

The environmental persistence of p-Biphenyldiol, tetrabromo- is influenced by various abiotic degradation processes. These processes can lead to the transformation of the parent compound into various byproducts.

Photodegradation Kinetics and Product Identification under Simulated and Natural Sunlight

Photodegradation is a significant abiotic degradation pathway for p-Biphenyldiol, tetrabromo-. Under simulated sunlight, its photolysis in water follows apparent pseudo-first-order kinetics. epa.gov The rate of photodegradation is influenced by several factors. For instance, the photolysis rate constants (k) were found to decrease from 2.80 × 10⁻² to 0.70 × 10⁻² min⁻¹ as the initial concentration of the compound increased from 0.1 to 10 mg L⁻¹. epa.gov The presence of humic acid can also reduce the degradation rate; an increase in humic acid concentration from 0 to 100 mg L⁻¹ led to a decrease in the rate constant from 2.53 × 10⁻² to 0.39 × 10⁻² min⁻¹. epa.gov The photolysis rate is also pH-dependent, being faster at near-neutral conditions (pH 6 and 7) compared to acidic or basic conditions. epa.gov

The photodegradation process involves self-sensitized photooxidation through reactive oxygen species. researchgate.net The primary photolytic pathways are debromination and the breakage of the C-C bond. epa.gov Identified photodegradation products include bromide ions, bisphenol A, 2,6-dibromophenol, 2-bromophenol, and phenol (B47542). epa.gov

Table 2: Photodegradation Kinetics of p-Biphenyldiol, tetrabromo-

| Condition | Parameter | Value |

|---|---|---|

| Initial Concentration | 0.1 mg L⁻¹ | 2.80 × 10⁻² min⁻¹ |

| 10 mg L⁻¹ | 0.70 × 10⁻² min⁻¹ | |

| Humic Acid Concentration | 0 mg L⁻¹ | 2.53 × 10⁻² min⁻¹ |

| 100 mg L⁻¹ | 0.39 × 10⁻² min⁻¹ | |

| pH | Near-neutral (6-7) | Faster degradation rate |

Hydrolysis and Oxidation Reactions in Aqueous Environments

While photodegradation is a key process, other abiotic reactions such as hydrolysis and oxidation also contribute to the transformation of p-Biphenyldiol, tetrabromo- in aqueous environments.

There is limited specific information available on the abiotic hydrolysis of p-Biphenyldiol, tetrabromo- in the absence of light. Some research suggests a "magnetic isotope effect (MIE)-hydrolysis transformation" as a predominant pathway during photolysis, indicating that hydrolysis may be closely linked to photodegradation. researchgate.net The lack of extensive studies on its abiotic hydrolysis in dark conditions suggests it may not be a primary degradation pathway compared to other processes.

Oxidation reactions, however, have been shown to degrade p-Biphenyldiol, tetrabromo-. It exhibits reactivity towards potassium permanganate (B83412) (Mn(VII)) in water over a pH range of 5-10, with second-order rate constants ranging from 15 to 700 M⁻¹ s⁻¹. researchgate.net The oxidation by hydroxyl (OH) radicals has also been investigated. The total rate constant for the initial reaction with OH radicals in the gas phase is 1.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and in water, it is 1.93 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. Major oxidation products in water include 2,6-dibromo-p-hydroquinone, 4-isopropylene-2,6-dibromophenol, and 4-(2-hydroxyisopropyl)-2,6-dibromophenol.

Biotic Degradation Pathways by Microorganisms

The microbial degradation of p-Biphenyldiol, tetrabromo- is a critical process influencing its persistence and fate in natural ecosystems. While specific studies on the microbial degradation of p-Biphenyldiol, tetrabromo- are limited, research on analogous compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), provides significant insights into the potential biotic degradation pathways.

Microbial Degradation in Water and Soil Ecosystems

Microorganisms in both aquatic and terrestrial environments possess the enzymatic machinery to break down complex organic molecules, including halogenated aromatic compounds. The degradation of these compounds is often dependent on the environmental conditions, such as the presence of oxygen (aerobic vs. anaerobic conditions) and the availability of other nutrients.

In the context of hydroxylated polyhalogenated biphenyls, certain bacterial strains have demonstrated the ability to utilize these compounds as a source of carbon. For instance, strains of Rhodococcus, such as R. wratislaviensis and R. ruber, have been shown to degrade mixtures of hydroxylated polychlorobiphenyls (HO-PCBs) researchgate.net. These bacteria are capable of using HO-PCBs as a sole carbon source, indicating a complete metabolic pathway for their breakdown researchgate.net. The degradation efficiency can be quite high, with studies showing 95.5–100% degradation of HO-PCB mixtures at a concentration of 0.1 g/L over a 14-day period researchgate.net.

Aerobic degradation of less-chlorinated PCBs is known to be carried out by a variety of bacterial species including Pseudomonas, Burkholderia, Comamonas, and Bacillus nih.gov. These bacteria employ dioxygenase enzymes to initiate the breakdown of the biphenyl (B1667301) structure nih.gov. Given the structural similarity, it is plausible that similar microbial consortia are involved in the degradation of p-Biphenyldiol, tetrabromo- in soil and water.

The following table summarizes the degradation of a mixture of hydroxylated polychlorobiphenyls by different Rhodococcus strains, which serves as a model for the potential degradation of p-Biphenyldiol, tetrabromo-.

| Microbial Strain | Substrate | Concentration | Degradation Period | Degradation Efficiency (%) |

| Rhodococcus wratislaviensis KT112-7 | Mixture of HO-PCBs | 0.1 g/L | 14 days | 95.5 - 100 |

| Rhodococcus wratislaviensis CH628 | Mixture of HO-PCBs | 0.1 g/L | 14 days | 95.5 - 100 |

| Rhodococcus ruber P25 | Mixture of HO-PCBs | 0.1 g/L | 14 days | 95.5 - 100 |

Data extrapolated from studies on hydroxylated polychlorobiphenyls researchgate.net.

Identification of Microbial Metabolites and Biotransformation Pathways

The biotransformation of p-Biphenyldiol, tetrabromo- by microorganisms is expected to follow pathways similar to those established for PCBs and their hydroxylated derivatives. The key enzymatic reactions involve the cleavage of the biphenyl ring structure.

For hydroxylated polychlorobiphenyls, the degradation is understood to proceed via the classical bacterial pathway for biphenyl/PCB transformation researchgate.net. This pathway involves a series of enzymatic steps:

Dioxygenation: A dioxygenase enzyme attacks one of the aromatic rings, introducing two hydroxyl groups.

Dehydrogenation: The resulting dihydrodiol is then dehydrogenated to form a dihydroxylated biphenyl.

Meta-cleavage: The dihydroxylated ring is opened through meta-cleavage by another dioxygenase.

Hydrolysis and further degradation: The resulting ring-opened product is then hydrolyzed and further metabolized, eventually leading to the formation of brominated benzoic acids researchgate.net.

Interestingly, in the case of some Rhodococcus strains, these substituted benzoic acids are not the final products and undergo further degradation researchgate.net. This suggests a complete mineralization potential for these hydroxylated compounds by certain microorganisms.

The primary biotransformation of the parent polybrominated biphenyls (PBBs) in higher organisms like fish and mammals involves oxidation by the cytochrome P-450 enzyme system, which leads to the formation of hydroxylated metabolites such as p-Biphenyldiol, tetrabromo- nih.gov.

Environmental Persistence and Half-Life Determination in Relevant Media

The environmental persistence of p-Biphenyldiol, tetrabromo- is a key factor in assessing its long-term environmental risk. Persistence is determined by the rate of its degradation through biotic and abiotic processes.

PBBs as a class of compounds are known for their high persistence in the environment nih.govwho.intepa.gov. The bromine-carbon bonds are strong, making them resistant to degradation. The persistence of hydroxylated PBBs is expected to be influenced by the number and position of both the bromine atoms and the hydroxyl groups. While the hydroxyl groups might make the molecule more susceptible to certain microbial attacks compared to the parent PBB, the high degree of bromination still contributes to its stability.

There is a lack of specific data on the environmental half-life of p-Biphenyldiol, tetrabromo-. However, looking at the broader category of polyhalogenated aromatic hydrocarbons, their half-lives in soil and sediment can be very long, extending to years or even decades, particularly for the more highly halogenated congeners epa.govnih.gov. The persistence of PBBs is such that they can be detected in soil samples years after their initial release who.int. Human elimination half-lives for PBBs are estimated to be between 13 and 29 years, highlighting their bioaccumulative and persistent nature nih.gov.

The following table provides a qualitative assessment of the persistence of p-Biphenyldiol, tetrabromo- in different environmental compartments, based on the known behavior of related polybrominated and polychlorinated compounds.

| Environmental Compartment | Expected Persistence | Key Factors |

| Soil | High | Strong sorption to organic matter, low bioavailability for microbial degradation. |

| Sediment | Very High | Anaerobic conditions may slow degradation, strong binding to sediment particles. |

| Water | Moderate | Subject to photolysis, but low water solubility leads to partitioning to sediment. |

| Air | Low to Moderate | Can be transported attached to particulate matter, subject to atmospheric oxidation. |

Analytical Chemistry Approaches for Detection and Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and one of the most critical steps in the analytical process is the preparation of the sample. scispace.com This procedure aims to convert a real-world matrix into a sample suitable for analysis by isolating the target analyte, p-Biphenyldiol, tetrabromo-, from interfering substances. scispace.com The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. scispace.com

Solid-Phase Extraction (SPE) has become a predominant technique for sample preparation, often replacing traditional Liquid-Liquid Extraction (LLE). scispace.com SPE offers several advantages, including higher recovery rates, improved selectivity, reduced use of organic solvents, and the potential for automation. scispace.com In SPE, the analyte is partitioned between a solid sorbent and the liquid sample phase, with the analyte having a greater affinity for the solid phase. scispace.com

For phenolic compounds like p-Biphenyldiol, tetrabromo-, reversed-phase materials such as C18 or phenyl-bonded silica (B1680970) are commonly used. scispace.comnih.gov The selection of the sorbent is crucial; for instance, in the analysis of bisphenols, Strata Phenyl SPE columns have been used effectively due to their ability to facilitate hydrophobic and π–π interactions. nih.gov In a method developed for bisphenol A (BPA), a structurally similar compound, tetrabromobisphenol A (TBBPA), was used as a dummy template to create a molecularly imprinted polymer for SPE, demonstrating high selectivity for BPA. nih.gov This approach highlights a highly selective strategy that could be adapted for p-Biphenyldiol, tetrabromo-.

LLE, while more traditional, is still a viable method. It involves the partitioning of the analyte between two immiscible liquid phases. However, it can be time-consuming, require large volumes of organic solvents, and may suffer from issues like emulsion formation. scispace.com

Table 1: Example SPE Conditions for Structurally Related Phenolic Compounds

| Parameter | Condition for Bisphenols in Urine nih.gov | Condition for BPA & Estradiol in Water researchgate.net |

|---|---|---|

| SPE Sorbent | Strata Phenyl | Octadecylsilane (C18) or Poly(divinylbenzene-co-vinylpyrrolidone) |

| Conditioning | Methanol (B129727) followed by deionized water | Not specified |

| Sample Loading | Urine sample diluted with water | Aqueous sample, pH adjusted |

| Washing | Water to remove interferences | Not specified |

| Elution | Acetonitrile (B52724) | Methanol, diethyl ether, or mixtures thereof |

This table is generated based on data for analogous compounds and illustrates typical SPE parameters.

To address the need for faster, more environmentally friendly, and miniaturized sample preparation methods, advanced microextraction techniques have been developed. These methods significantly reduce solvent consumption and can improve enrichment factors.

Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been successfully applied to the analysis of bisphenols in biological samples like human amniotic fluid. nih.gov DLLME is a fast and simple method where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. Subsequent centrifugation separates the extraction solvent for analysis. nih.gov

Other relevant microextraction techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). scispace.com SPME utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. LPME involves extracting analytes from an aqueous sample into a micro-drop of a water-immiscible solvent. These techniques are valued for their simplicity, efficiency, and minimal solvent usage. scispace.com

The matrix effect is a significant challenge in quantitative analysis, particularly when using mass spectrometry. bataviabiosciences.comnih.gov It refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-eluting components from the sample matrix. bataviabiosciences.comnih.govresearchgate.net These effects can compromise the accuracy, precision, and sensitivity of the analysis. nih.gov

Matrix effects are prevalent in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov In LC-MS, ion suppression is a common issue, especially with electrospray ionization (ESI). nih.gov In GC, matrix components can block active sites in the injector, paradoxically sometimes leading to an enhanced chromatographic response for the target analyte. nih.gov

Effective cleanup procedures are essential to minimize matrix effects. bataviabiosciences.com The extraction techniques described previously, such as SPE, serve as crucial cleanup steps. A well-designed SPE protocol can selectively isolate the analyte while removing a significant portion of interfering matrix components. scispace.com Another common strategy to mitigate matrix effects is simple dilution of the sample extract, which is particularly effective when the analytical method has sufficient sensitivity. chromatographyonline.com

Chromatographic Separation Methods for Complex Samples

Following sample extraction and cleanup, chromatographic methods are employed to separate the analyte of interest from any remaining compounds before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For phenolic compounds like p-Biphenyldiol, tetrabromo-, analysis by GC is feasible. epa.gov However, due to the polar hydroxyl groups, derivatization is often required to improve chromatographic peak shape and thermal stability. epa.gov Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov The analysis is typically performed using open-tubular, capillary columns. A flame ionization detector (FID) can be used for underivatized phenols, while an electron capture detector (ECD) is highly sensitive to the halogenated derivatives. epa.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating non-volatile or thermally labile compounds, making it well-suited for biphenyls and their derivatives. semanticscholar.orgresearchgate.net Reversed-phase HPLC is the most common mode used for these compounds, typically employing a C18 stationary phase. nih.govscielo.br However, other stationary phases can offer different selectivities; a study on polyphenyl isomers found that a phenyl-hexyl column provided superior separation compared to C18 or biphenyl (B1667301) columns. qub.ac.uk Detection is commonly achieved using a photodiode array (PDA) or UV detector, as aromatic compounds like biphenyls absorb UV light. semanticscholar.orgqub.ac.uk Fluorescence detectors can also be used, offering higher sensitivity and selectivity for fluorescent analytes. nih.gov

The development of a robust chromatographic method requires careful optimization of several parameters to achieve efficient separation with good resolution and symmetric peak shapes. nih.govsemanticscholar.org

For a GC method , key parameters to optimize include:

Column Selection : Choosing a column with appropriate polarity and film thickness. Dual-column systems with different polarities can be used for confirmation. epa.gov

Temperature Program : The oven temperature gradient is optimized to ensure separation of all target analytes within a reasonable time.

Injector and Detector Temperature : These must be set high enough to ensure volatilization and prevent condensation, respectively, without causing thermal degradation of the analyte.

Carrier Gas Flow Rate : Adjusted to achieve optimal column efficiency.

For an HPLC method , optimization involves:

Stationary Phase : Selecting the appropriate column (e.g., C18, Phenyl-Hexyl) is critical for achieving the desired selectivity. qub.ac.uk

Mobile Phase : The composition of the mobile phase (e.g., acetonitrile and water, often with additives like formic acid to improve peak shape) is adjusted. nih.govsemanticscholar.org

Elution Mode : A choice is made between isocratic (constant mobile phase composition) and gradient (composition changes over time) elution. Gradient elution is often necessary for complex samples containing compounds with a wide range of polarities. nih.gov

Flow Rate and Column Temperature : These are fine-tuned to balance analysis time and separation efficiency. semanticscholar.org

Table 2: Example HPLC Gradient Conditions for Separation of Bisphenols

| Time (min) | % Mobile Phase B (Acetonitrile with 50mM HCOOH) nih.gov |

|---|---|

| 0 - 15 | 40% to 75% |

| 15 - 15.5 | 75% to 85% |

This table is based on a published method for bisphenols and serves as an example of a gradient elution program.

Method validation is a crucial final step, confirming that the optimized method is fit for its intended purpose by assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orgscielo.br

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques, it allows for the identification and quantification of specific compounds, even at trace levels, within complex mixtures.

The analysis of p-biphenyldiol, tetrabromo-, like other hydroxylated polybrominated biphenyls (OH-PBBs), often requires a derivatization step before analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to improve volatility and chromatographic performance. nih.gov A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide, which converts the hydroxyl groups into their corresponding silyl (B83357) ethers. nih.gov The analysis is then typically performed using a gas chromatograph coupled to a mass spectrometer, which separates the analytes based on their boiling points and retention times before they are ionized and detected by the mass spectrometer. nih.gov

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) offers a significant advantage for the analysis of hydroxylated brominated compounds like p-biphenyldiol, tetrabromo- as it often does not require derivatization. nih.govoup.com This direct analysis reduces sample preparation time and potential for analytical errors. nih.gov In this technique, the compound is separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used for hydroxylated compounds, as the phenolic hydroxyl group is readily deprotonated. oup.comresearchgate.net

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, which aids in the confident identification of target compounds and can help in the identification of unknown brominated compounds in environmental samples. researchgate.net This technique is particularly useful for distinguishing between compounds with similar isotopic patterns. researchgate.net

Interactive Data Table: Illustrative LC-MS/MS Parameters for Hydroxylated Brominated Compounds

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) oup.com |

| Mobile Phase | Gradient of water and acetonitrile or methanol oup.commdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min oup.com |

| Column Temperature | 30 - 40 °C oup.commdpi.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative oup.comresearchgate.net |

| Spray Voltage | ~3000 V oup.com |

| Sheath and Aux Gas | Nitrogen oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for high-accuracy quantification in analytical chemistry. youtube.comepa.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (in this case, ¹³C-labeled p-biphenyldiol, tetrabromo-) to the sample before any extraction or cleanup steps. nih.govnih.gov This isotopically labeled internal standard is chemically identical to the analyte and therefore behaves the same way during sample preparation and analysis. youtube.com

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, any losses of the analyte during the analytical procedure can be precisely accounted for. This results in highly accurate and precise quantification, minimizing the effects of sample matrix and extraction inefficiencies. epa.gov IDMS is particularly valuable for the analysis of trace contaminants in complex matrices where analyte recovery can be variable.

Validation of Analytical Methodologies: Sensitivity, Selectivity, and Robustness

The validation of any analytical method is critical to ensure that the results generated are reliable and fit for purpose. nih.gov This involves a series of experiments to evaluate the method's performance characteristics.

Sensitivity is a measure of the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For related bromophenolic compounds, validated HPLC methods have achieved LODs in the range of 0.008 to 0.04 µg/mL and LOQs from 0.024 to 0.12 µg/mL. mdpi.comnih.gov For hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in complex matrices like aquatic products, LC-MS/MS methods have reported detection limits as low as 0.04 to 0.2 µg/kg. nih.gov

Selectivity refers to the ability of the method to distinguish the target analyte from other components in the sample matrix. In mass spectrometry, selectivity is achieved by monitoring specific precursor and product ion transitions for the analyte of interest. The use of techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of selectivity.

Robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, or the flow rate. Robustness is typically evaluated during method development to ensure that the method is transferable between different instruments and laboratories. youtube.com

The table below summarizes typical validation parameters for analytical methods used for related brominated phenols, as specific data for p-biphenyldiol, tetrabromo- is not detailed in the available literature.

Interactive Data Table: Typical Validation Parameters for the Analysis of Brominated Phenols